molecular formula C23H28N2O2 B13942585 8-Methyl-3,8-diazabicyclo(3.2.1)octane-3-ethanol diphenylacetate CAS No. 63978-02-9

8-Methyl-3,8-diazabicyclo(3.2.1)octane-3-ethanol diphenylacetate

Cat. No.: B13942585
CAS No.: 63978-02-9
M. Wt: 364.5 g/mol
InChI Key: NDSWVTKMCVPUFP-UHFFFAOYSA-N
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Description

8-Methyl-3,8-diazabicyclo(3.2.1)octane-3-ethanol diphenylacetate is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a diazabicyclo octane core, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-3,8-diazabicyclo(3.2.1)octane-3-ethanol diphenylacetate typically involves multiple steps, starting from simpler organic molecules. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This process often requires the use of specific catalysts and controlled reaction conditions to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The exact methods can vary depending on the specific requirements and available resources of the manufacturing facility.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-3,8-diazabicyclo(3.2.1)octane-3-ethanol diphenylacetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by common reagents such as oxidizing agents, reducing agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

8-Methyl-3,8-diazabicyclo(3.2.1)octane-3-ethanol diphenylacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methyl-3,8-diazabicyclo(3.2.1)octane-3-ethanol diphenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets. This can lead to various biological effects, depending on the nature of the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methyl-3,8-diazabicyclo(3.2.1)octane-3-ethanol diphenylacetate is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for high specificity in biological interactions, making it a valuable compound in both research and industrial contexts.

Properties

CAS No.

63978-02-9

Molecular Formula

C23H28N2O2

Molecular Weight

364.5 g/mol

IUPAC Name

2-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethyl 2,2-diphenylacetate

InChI

InChI=1S/C23H28N2O2/c1-24-20-12-13-21(24)17-25(16-20)14-15-27-23(26)22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,20-22H,12-17H2,1H3

InChI Key

NDSWVTKMCVPUFP-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1CN(C2)CCOC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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